

Physicochemical Properties of Sofosbuvir Impurity C: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Sofosbuvir impurity C*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **Sofosbuvir impurity C**, a notable process-related impurity encountered during the synthesis of the antiviral drug Sofosbuvir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical research.

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. **Sofosbuvir impurity C**, a diastereomer of Sofosbuvir, is one such impurity that requires careful monitoring and characterization. Understanding its physicochemical properties is paramount for developing robust analytical methods for its detection and quantification, as well as for assessing its potential impact.

Chemical Identity

Sofosbuvir impurity C is chemically designated as (2R)-isopropyl 2-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.^[1] It shares the same molecular formula and mass as Sofosbuvir but differs in its stereochemical configuration.

Physicochemical Data

While extensive experimental data for some physicochemical properties of **Sofosbuvir impurity C** are not publicly available, the following tables summarize the known and computed data for the impurity, alongside the properties of the parent drug, Sofosbuvir, for comparative purposes.

Table 1: General and Chemical Identifiers of **Sofosbuvir Impurity C**

Property	Value
IUPAC Name	propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]
Synonyms	(S)-(((2R,3R,4R,5R)-D-Sofosbuvir Isomer[1]
CAS Number	1496552-28-3[1][2][3]
Molecular Formula	C22H29FN3O9P[1][2]
Molecular Weight	529.45 g/mol [4]
Exact Mass	529.16254467 Da[1]
Monoisotopic Mass	529.16254467 Da[1]

Table 2: Computed Physicochemical Properties of **Sofosbuvir Impurity C**

Property	Value	Source
XLogP3-AA	1	PubChem[1]
Hydrogen Bond Donor Count	3	PubChem[1]
Hydrogen Bond Acceptor Count	10	PubChem[1]
Rotatable Bond Count	10	PubChem[1]
Topological Polar Surface Area	153 Å ²	PubChem[1]
Heavy Atom Count	36	PubChem

Table 3: Experimental Physicochemical Properties of Sofosbuvir (for comparison)

Property	Value
Appearance	White to off-white crystalline solid[5]
Melting Point	94–125 °C (depends on crystalline polymorph)[6]
Solubility	Slightly soluble in water[5]
pKa	9.3[5]
LogP	1.62[5]

Note: Experimental data for the melting point, boiling point, specific solubility values, and pKa of **Sofosbuvir impurity C** are not readily available in the public domain. This information is typically found in the Certificate of Analysis (CoA) provided by suppliers of the reference standard.[7]

Experimental Protocols

The characterization and quantification of **Sofosbuvir impurity C** are primarily achieved through chromatographic and spectroscopic techniques. The following sections detail the methodologies commonly employed.

Chromatographic Separation and Quantification

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the methods of choice for separating Sofosbuvir from its impurities.

A. RP-HPLC Method

- Column: Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 µm) or equivalent.[8]
- Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v) is commonly used in an isocratic elution mode.[8]
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at 260 nm.[8]
- Retention Time: In a reported method, the retention time for a process-related impurity was 5.704 min, while Sofosbuvir eluted at 3.674 min.[8]

B. UPLC Method

UPLC offers higher resolution and faster analysis times compared to conventional HPLC.

- Column: X-Bridge C18 (100 × 4.6 mm, 2.5 µm) or similar.[9]
- Mobile Phase: A gradient elution using a combination of 0.1% formic acid in water and acetonitrile is often employed to achieve optimal separation.[9]
- Detection: Photo Diode Array (PDA) detector at 260 nm.[9]

Structural Elucidation

The definitive identification and structural confirmation of **Sofosbuvir impurity C** rely on mass spectrometry and nuclear magnetic resonance spectroscopy.

A. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the structure.

- Ionization Technique: Electrospray ionization (ESI) in positive ion mode is typically used.
- Expected Ion: The protonated molecular ion $[M+H]^+$ would be observed at m/z 530.17.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive set of NMR experiments is crucial for unambiguous structure determination and stereochemical assignment.

- Spectra Recorded: ^1H NMR, ^{13}C NMR, ^{31}P NMR, and ^{19}F NMR are essential.[9]
- 2D NMR: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons.[9]
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (MeOD) are common solvents for NMR analysis of Sofosbuvir and its impurities.[9] A Certificate of Analysis for Sofosbuvir impurity standards typically includes detailed characterization data from these NMR techniques.[7]

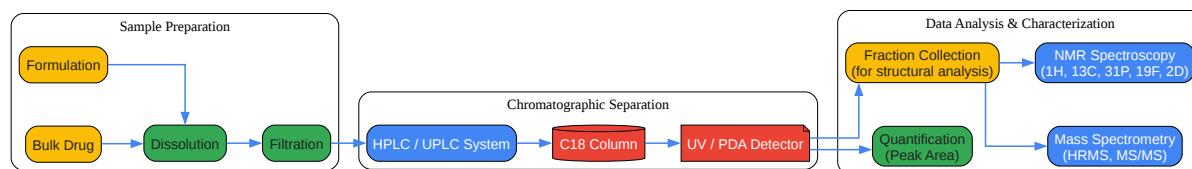
Forced Degradation Studies

Forced degradation studies are performed to understand the stability of a drug substance and to generate potential degradation products, which may include process-related impurities like impurity C under certain conditions.

- Acidic Conditions: Refluxing Sofosbuvir in 1 N HCl at 80°C for 10 hours.[9]
- Basic Conditions: Treating Sofosbuvir with 0.5 N NaOH at 60°C for 24 hours.[9]
- Oxidative Conditions: Exposing Sofosbuvir to 30% H_2O_2 at 80°C for two days.[9]
- Thermal and Photolytic Stress: The drug is also subjected to heat and light to assess its stability under these conditions.[9]

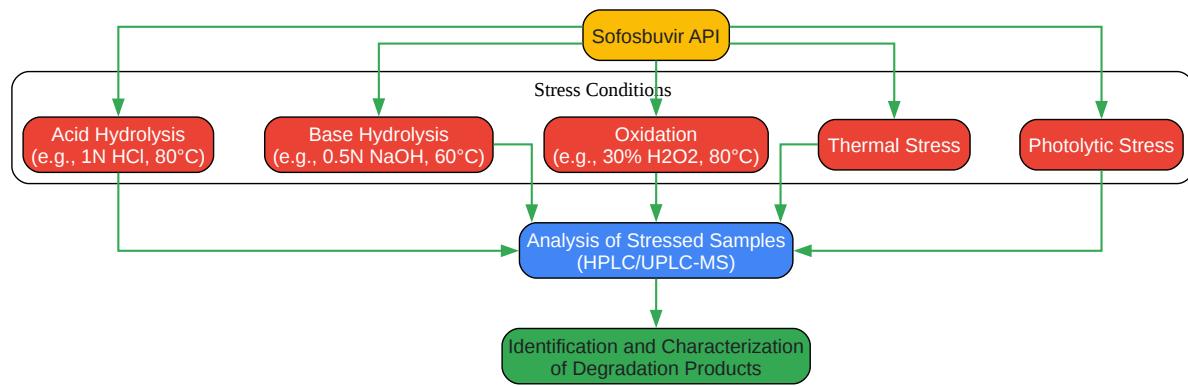
Visualizations

The following diagrams illustrate the typical workflows for the analysis and characterization of **Sofosbuvir impurity C**.



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Caption: Workflow for the analysis and characterization of **Sofosbuvir impurity C**.



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Caption: Workflow for forced degradation studies of Sofosbuvir.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of **Sofosbuvir impurity C**. While specific experimental data for properties such as melting point and solubility are not widely published, the analytical methodologies for its separation, identification, and quantification are well-established. The provided protocols and workflows serve as a practical reference for scientists and researchers in the pharmaceutical industry. Further investigation, potentially through access to supplier-provided Certificates of Analysis, would be beneficial for a more complete physicochemical profile of this impurity.

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